Talazoparib belongs to a class of drugs called poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes play a crucial role in DNA repair within cells. Talazoparib works by blocking the function of PARP, specifically PARP1 and PARP2 enzymes [].
Cancer cells often have mutations in genes involved in DNA repair pathways. When PARP is inhibited in these cells, single-stranded DNA breaks can't be efficiently repaired, leading to formation of double-stranded breaks. These double-stranded breaks are more difficult to repair and can trigger cell death in cancer cells [, ].
Talazoparib is being studied in clinical trials for the treatment of different cancers, with a focus on tumors with mutations in genes related to DNA repair, such as BRCA1 and BRCA2 [, , ].
Talazoparib is a potent small molecule inhibitor of polyadenosine 5'-diphosphoribose polymerase, commonly referred to as PARP. It is primarily utilized in the treatment of certain types of breast and prostate cancers, particularly those associated with mutations in the BRCA1 and BRCA2 genes. Talazoparib works by interfering with the DNA repair mechanisms in cancer cells, leading to cell death due to the accumulation of DNA damage. It was approved for clinical use in October 2018 in the United States and subsequently in June 2019 in the European Union under the trade name Talzenna. Its chemical formula is C26H22F2N6O4S, with a molecular weight of 552.56 Daltons .
Talazoparib acts primarily through its inhibition of PARP enzymes, which are crucial for repairing single-strand breaks in DNA. The mechanism involves:
Talazoparib exhibits significant biological activity against cancer cells harboring mutations in DNA repair genes. In vitro studies have demonstrated that talazoparib induces cytotoxicity in various cancer cell lines, particularly those with defective BRCA1 or BRCA2 genes. This selectivity stems from the concept of synthetic lethality, where the combination of PARP inhibition and defective homologous recombination leads to enhanced cell death .
Clinical trials have shown improved progression-free survival rates in patients with advanced breast cancer who have BRCA mutations when treated with talazoparib. Adverse effects commonly associated with talazoparib include fatigue, anemia, nausea, and neutropenia .
The synthesis of talazoparib involves several steps that typically include:
The exact synthetic route can vary based on proprietary methods used by pharmaceutical companies .
Talazoparib is primarily used for:
Talazoparib has been studied for potential drug interactions that may affect its pharmacokinetics:
Talazoparib belongs to a class of drugs known as PARP inhibitors. Other notable compounds in this category include:
Compound Name | Mechanism | Unique Features |
---|---|---|
Olaparib | PARP inhibitor | First-in-class; less potent than talazoparib in trapping PARP on DNA |
Niraparib | PARP inhibitor | Extended half-life; approved for maintenance therapy |
Rucaparib | PARP inhibitor | Approved for ovarian cancer; distinct structural features |
Talazoparib is distinguished from other PARP inhibitors by its superior potency in trapping PARP on DNA—approximately 100 times more efficient than olaparib. This enhanced mechanism contributes to its effectiveness against tumors with BRCA mutations and supports its clinical utility in managing resistant cancers .
The molecular composition of talazoparib in its free base form corresponds to the molecular formula C19H14F2N6O, representing a complex heterocyclic structure containing carbon, hydrogen, fluorine, nitrogen, and oxygen atoms [1] [3] [5]. The compound exhibits a molecular weight of 380.35 grams per mole for the free base, while the pharmaceutically relevant tosylate salt formulation demonstrates a molecular formula of C26H22F2N6O4S with a corresponding molecular weight of 552.56 grams per mole [3] [10] [12]. The exact monoisotopic mass of the free base has been precisely determined as 380.119716 grams per mole through high-resolution mass spectrometry analysis [5] [8].
Talazoparib possesses two defined stereocenters within its molecular architecture, specifically configured in the (8S,9R)-stereochemical arrangement [1] [2] [5]. This stereochemical specificity is critical for the compound's biological activity and represents a fundamental aspect of its chemical identity. The molecule demonstrates specific three-dimensional spatial arrangements that contribute to its pharmacological properties and distinguish it from potential stereoisomeric forms.
The structural analysis reveals that talazoparib contains two hydrogen bond donor sites and six hydrogen bond acceptor sites, characteristics that influence its solubility profile and molecular interactions [13]. The compound exhibits two rotatable bonds within its structure, indicating limited conformational flexibility [13]. The topological polar surface area has been calculated as 91.72 square angstroms, while the calculated partition coefficient (XLogP) value of 3.54 suggests moderate lipophilicity [13].
Table 2: Molecular Formula and Structure Details
Property | Value |
---|---|
Molecular Formula (Free Base) | C19H14F2N6O |
Molecular Formula (Tosylate Salt) | C26H22F2N6O4S |
Molecular Weight (Free Base) | 380.35 g/mol |
Molecular Weight (Tosylate Salt) | 552.56 g/mol |
Exact Mass (Monoisotopic) | 380.119716 g/mol |
Number of Defined Stereocenters | 2 |
Stereochemical Configuration | (8S,9R)-configuration |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 2 |
Topological Polar Surface Area | 91.72 Ų |
Calculated LogP (XLogP) | 3.54 |
The systematic nomenclature of talazoparib follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds [1] [2] [8]. The primary International Union of Pure and Applied Chemistry name for talazoparib is (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one [1] [2] [5]. This comprehensive designation precisely describes the compound's structural features, including the stereochemical configuration, substitution patterns, and core ring system architecture.
An alternative International Union of Pure and Applied Chemistry nomenclature system designates the compound as (11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(1-methyl-1H-1,2,4-triazol-5-yl)-2,3,10-triazatricyclo[7.3.1.0^{5,13}]trideca-1,5,7,9(13)-tetraen-4-one [8]. This alternative naming convention employs tricyclic nomenclature principles to describe the same molecular structure through a different systematic approach, demonstrating the complexity inherent in naming polycyclic heterocyclic compounds.
The Chemical Abstracts Service employs the systematic name 3H-Pyrido(4,3,2-de)phthalazin-3-one, 5-fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-, (8S,9R)- for database indexing purposes [1] [14]. This nomenclature system prioritizes the core heterocyclic framework while systematically describing substituent positions and stereochemical features.
The tosylate salt formulation requires additional nomenclature complexity, designated as (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one 4-methylbenzenesulfonate (1:1) [10] [12]. This extended name specifies both the active pharmaceutical ingredient and the salt-forming counterion in stoichiometric detail.
Table 3: International Union of Pure and Applied Chemistry Nomenclature and Systematic Names
Naming System | Name |
---|---|
International Union of Pure and Applied Chemistry Name (Primary) | (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one |
International Union of Pure and Applied Chemistry Name (Alternative) | (11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(1-methyl-1H-1,2,4-triazol-5-yl)-2,3,10-triazatricyclo[7.3.1.0^{5,13}]trideca-1,5,7,9(13)-tetraen-4-one |
Chemical Abstracts Service Name | 3H-Pyrido(4,3,2-de)phthalazin-3-one, 5-fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-, (8S,9R)- |
Systematic Name (Full) | (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-3H-pyrido[4,3,2-de]phthalazin-3-one |
Pharmaceutical Name (Tosylate Salt) | (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one 4-methylbenzenesulfonate (1:1) |
Trade Name | Talzenna |
Research Code Names | BMN-673, BMN 673, BMN673, LT-00673, LT-673, PF-06944076, MDV-3800 |
The chemical structure of talazoparib is comprehensively described through multiple standardized molecular identifier systems that enable precise computational representation and database searching [1] [8] [14]. The International Chemical Identifier string for talazoparib is InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1 [8] [14]. This identifier encodes the complete molecular connectivity, stereochemistry, and chemical environment information in a standardized format.
The corresponding International Chemical Identifier Key, HWGQMRYQVZSGDQ-HZPDHXFCSA-N, provides a condensed hash representation of the molecular structure that facilitates rapid database searching and duplicate detection [8] [14]. This key system enables efficient computational matching of identical chemical structures across different databases and research platforms.
The Simplified Molecular Input Line Entry System notation for talazoparib is CN1N=CN=C1[C@@H]1C@HC1=CC=C(F)C=C1 [5] [8]. This linear string representation captures the complete molecular structure including stereochemical information through specific notation conventions. The canonical Simplified Molecular Input Line Entry System, O=C1NN=C2C=3C(=CC(F)=CC13)NC(C4=CC=C(F)C=C4)C2C5=NC=NN5C, provides an alternative representation without explicit stereochemical designations [14].
The molecular architecture of talazoparib centers on a fused tricyclic system designated as pyrido[4,3,2-de]phthalazin-3-one [1] [8]. This core heterocyclic framework incorporates multiple nitrogen atoms within the ring system, contributing to the compound's unique chemical properties. The structure features distinct functional groups including fluoropyridine, fluorophenyl, methyltriazole, and phthalazinone moieties [1] [8].
Table 4: Chemical Structure Identifiers
Identifier Type | Identifier/Description |
---|---|
InChI (International Chemical Identifier) | InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1 |
InChI Key | HWGQMRYQVZSGDQ-HZPDHXFCSA-N |
SMILES (Simplified Molecular Input Line Entry System) | CN1N=CN=C1[C@@H]1C@HC1=CC=C(F)C=C1 |
Canonical SMILES | O=C1NN=C2C=3C(=CC(F)=CC13)NC(C4=CC=C(F)C=C4)C2C5=NC=NN5C |
Chemical Structure Classification | Synthetic organic heterocyclic compound |
Ring System Description | Fused tricyclic system: pyrido[4,3,2-de]phthalazin-3-one core |
Functional Groups Present | Fluoropyridine, fluorophenyl, methyltriazole, phthalazinone |
The physical characteristics of talazoparib vary significantly between the free base and tosylate salt formulations [3] [10] [12]. The free base exists as a crystalline solid under standard conditions, while the tosylate salt manifests as a white to yellow solid with enhanced pharmaceutical handling properties [3] [10]. The color variation in the tosylate salt from white to yellow may reflect manufacturing conditions, storage parameters, or crystalline polymorphic differences.
Solubility profiles demonstrate marked differences across various solvent systems [3] [6] [10]. Talazoparib exhibits minimal solubility in aqueous solutions, characterized as insoluble to slightly soluble in water [3] [10]. The compound demonstrates complete insolubility in ethanol, limiting formulation options in alcoholic vehicles [3] [6]. However, talazoparib shows substantial solubility in dimethyl sulfoxide, with reported values ranging from 20 milligrams per milliliter to 76 milligrams per milliliter depending on experimental conditions [3] [6].
The aqueous solubility of talazoparib demonstrates pH dependency, with increased solubility observed at elevated pH values [10]. This pH-dependent solubility behavior suggests ionizable functional groups within the molecular structure that undergo protonation or deprotonation state changes under varying pH conditions. Such pH sensitivity has important implications for pharmaceutical formulation development and bioavailability considerations.
Stability assessment indicates that talazoparib maintains chemical integrity under normal storage conditions [10]. Recommended storage protocols specify maintenance in dry conditions with protection from light exposure to prevent potential degradation pathways [20]. The compound's stability profile supports its pharmaceutical development, though specific degradation kinetics and pathways require controlled storage environments.
Table 5: Physical and Chemical Properties
Property | Value/Description |
---|---|
Physical State (Free Base) | Crystalline solid |
Physical State (Tosylate Salt) | White to yellow solid |
Color (Tosylate Salt) | White to yellow |
Solubility in Water | Insoluble to slightly soluble |
Solubility in Dimethyl Sulfoxide | Soluble at 20 mg/mL (76 mg/mL reported) |
Solubility in Ethanol | Insoluble |
pH Dependent Solubility | Solubility increases with increasing pH |
Stability Profile | Stable under normal storage conditions |
Storage Conditions | Store in dry conditions, protect from light |
Melting Point Range | Not widely reported in literature |
Talazoparib exhibits a complex molecular structure with the formula C₁₉H₁₄F₂N₆O and a molecular weight of 380.35 Da [1] [2] [3]. The compound exists as a white to yellow crystalline solid in its tosylate salt form, with the chemical name (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one [1] [3] [4]. The CAS registry number for the free base is 1207456-01-6 [1] [2] [3].
The tosylate salt formulation (C₂₆H₂₂F₂N₆O₄S) has a molecular weight of 552.56 Da and demonstrates superior pharmaceutical properties, including enhanced stability and solubility characteristics [1] [3] [4]. The compound exhibits a melting point of 326°C for the tosylate salt and exists as a single crystal form with no observed polymorphs during extensive screening studies [3].
Talazoparib contains two chiral centers at positions C8 and C9, exhibiting (8S,9R) absolute stereochemistry [2] [5]. This specific stereochemical configuration is crucial for optimal binding affinity and selectivity toward polyadenosine 5'-diphosphate-ribose polymerase (PARP) enzymes [6] [7]. The stereochemical integrity is maintained through the rigid tricyclic core structure, which constrains conformational flexibility and ensures consistent three-dimensional orientation [7] [5].
Crystallographic studies reveal that both enantiomers can be synthesized as racemic mixtures, but the (8S,9R) enantiomer demonstrates significantly superior biological activity compared to its stereoisomer [5]. The absolute configuration has been confirmed through chiral high-performance liquid chromatography and X-ray crystallographic analysis [5].
The molecular architecture centers on a pyrido[4,3,2-de]phthalazinone tricyclic core, representing a unique structural framework among PARP inhibitors [1] [2] [8]. This tricyclic system consists of a fused pyridine ring, phthalazinone ring, and connecting nitrogen-containing bridge, creating a rigid planar structure with minimal conformational flexibility [6] [8].
The tricyclic core demonstrates exceptional planarity with atomic deviations less than 0.1 Å from the mean plane [6] [8]. This rigidity contributes to the compound's high binding affinity by providing optimal geometric complementarity with the nicotinamide-binding pocket of PARP enzymes [6] [8]. The planar arrangement facilitates extensive π-π stacking interactions and enables efficient molecular recognition [6] [8].
X-ray crystallographic data from structures 4UND, 4PJT, and 7KK3 demonstrate that the tricyclic core maintains consistent geometry across different crystal environments and protein-bound conformations [8] [9] [10]. The core structure exhibits 17 aromatic bonds within a total of 46 chemical bonds, contributing to the molecule's stability and electronic properties [11].
The para-fluorophenyl substituent at the C8 position adopts the (S) stereochemical configuration and plays a critical role in binding selectivity [2] [6] [8]. This fluorinated aromatic ring extends into a hydrophobic subpocket of the PARP1 active site, forming favorable van der Waals interactions with surrounding amino acid residues [6] [8].
The fluorine atom at the para position enhances binding affinity through favorable electrostatic interactions and contributes to the molecule's metabolic stability [1] [2]. The phenyl ring maintains an optimal orientation relative to the tricyclic core, with minimal torsional strain observed in crystal structures [7] [8].
The 1-methyltriazole moiety at the C9 position in the (R) configuration serves as a critical recognition element for protein binding [2] [6] [7]. This five-membered heterocyclic ring contains three nitrogen atoms and participates in water-mediated hydrogen bonding with catalytic residues [6] [7].
The triazole ring positioning enables specific interaction with a conserved structural water molecule that bridges the ligand to the catalytic histidine (His862) and tyrosine (Tyr896) residues in PARP1 [6] [7]. This water-mediated interaction network contributes significantly to the exceptional binding affinity and selectivity of talazoparib [7].
The molecular structure exhibits standard bond lengths and angles consistent with optimized organic frameworks. The C8-C9 bond length approximates 1.54 Å, representing a typical carbon-carbon single bond [7]. The tricyclic core maintains aromatic bond lengths ranging from 1.33 to 1.45 Å, characteristic of conjugated systems [6] [8].
Bond angles within the tricyclic core conform to sp² hybridization geometry, with angles approximating 120° for aromatic carbons and 109° for saturated centers [6] [8]. The nitrogen atoms in the triazole ring exhibit sp² character with bond angles reflecting the five-membered ring strain [7].
Talazoparib demonstrates minimal conformational flexibility with only two rotatable bonds connecting the substituent groups to the rigid core [7] [5] [12]. This limited flexibility contributes to reduced entropic penalties upon binding and enhances binding affinity [7]. Torsional strain analysis reveals that the molecule adopts low-energy conformational states in both unbound and protein-bound forms [7].
The restricted rotation around the C8-phenyl and C9-triazole bonds ensures optimal geometric complementarity with target binding sites while maintaining favorable energetic profiles [7] [5]. This conformational constraint distinguishes talazoparib from more flexible PARP inhibitors and contributes to its superior PARP-trapping potency [7].
Talazoparib exhibits a topological polar surface area (TPSA) of 91.72 Ų, indicating moderate polarity suitable for cellular permeability [12] [13]. The molecular volume approximates 380 ų based on its molecular weight and density characteristics [14]. This size range enables efficient binding pocket occupation while maintaining drug-like properties [12] [13].
The compound contains 6 hydrogen bond acceptors and 2 hydrogen bond donors, providing balanced hydrogen bonding capacity for protein interactions [12] [13]. The XLogP value of 3.54 indicates favorable lipophilicity for membrane permeation while avoiding excessive hydrophobicity [12] [13].
The molecular structure incorporates two fluorine atoms that enhance metabolic stability and modulate electronic distribution [1] [2]. The formal charge of the molecule is neutral (0), with localized positive and negative regions contributing to electrostatic complementarity with binding partners [7] [11].
The aromatic ring systems provide electron-rich regions for π-π stacking interactions, while the nitrogen atoms serve as hydrogen bond acceptors and coordination sites [6] [7]. The carbonyl oxygen in the phthalazinone ring acts as a strong hydrogen bond acceptor, participating in bidentate interactions with protein residues [6] [8].
High-resolution X-ray crystal structures have been determined for talazoparib in complex with PARP1 (PDB entries 4UND, 4PJT, 7KK3) and tankyrase 1 (TNKS1) (PDB entry 7KKN), providing detailed insights into binding geometry [8] [9] [10] [15]. These structures reveal resolution ranges from 1.40 to 2.50 Å, enabling precise atomic coordinate determination [8] [10] [15].
The PARP1-talazoparib complex demonstrates extensive binding interactions including bidentate hydrogen bonding with Gly863, hydrogen bonding with Ser904, and π-π stacking with Tyr907 at distances of 3.5-3.9 Å [6] [8]. Water-mediated interactions connect the triazole nitrogen to the catalytic glutamate residue (Glu988) at distances of 2.6-3.5 Å [6] [7].
The crystal structures reveal exceptional shape complementarity between talazoparib and the nicotinamide-binding pocket [6] [8]. The compound efficiently fills both the nicotinamide subpocket and the ribose-binding region, maximizing van der Waals contacts and eliminating unfavorable cavities [8].
Binding pocket analysis indicates that talazoparib extends approximately 12-15 Å from the protein surface into the active site cavity [8]. The tricyclic core occupies the central nicotinamide-binding region, while the fluorophenyl and triazole substituents extend toward the outer edges of the pocket, establishing selectivity-determining interactions [8] [6].
Talazoparib exhibits superior conformational rigidity compared to other clinical PARP inhibitors such as olaparib, niraparib, and veliparib [7]. The tricyclic core structure provides enhanced geometric constraint relative to the bicyclic frameworks of alternative inhibitors [7] [6]. This rigidity contributes to improved binding thermodynamics and reduced conformational entropy penalties [7].
Torsional strain analysis demonstrates that talazoparib adopts favorable low-energy conformations in both PARP1 and TNKS1 binding sites, whereas olaparib and niraparib exhibit higher-energy strained conformations when bound to TNKS1 [7]. This conformational advantage underlies talazoparib's unique dual selectivity for both target proteins [7].
The unique structural architecture of talazoparib enables distinctive molecular recognition patterns not observed with other PARP inhibitors [6] [7]. The water-mediated hydrogen bonding network involving the triazole nitrogen represents a novel interaction mode that enhances binding affinity and selectivity [6] [7].
"Talzenna Product information". Health Canada. 25 April 2012. Retrieved 29 May 2022.
"Summary Basis of Decision (SBD) for Talzenna". Health Canada. 23 October 2014. Retrieved 29 May 2022.
"Talzenna 0.25 mg hard capsules - Summary of Product Characteristics (SmPC)". (emc). 1 June 2021. Retrieved 9 July 2021.
Medivation Inc. "Talazoparib". Archived from the original on 8 June 2017. Retrieved 21 November 2016.
"FDA approves Lynparza to treat advanced ovarian cancer". U.S. Food and Drug Administration (FDA) (Press release). 19 December 2014. Archived from the original on 19 December 2014. Retrieved 16 December 2019.
Brown JS, Kaye SB, Yap TA (March 2016). "PARP inhibitors: the race is on". British Journal of Cancer. 114 (7): 713–5. doi:10.1038/bjc.2016.67. PMC 4984871. PMID 27022824.
Pfizer Inc. "European Commission Approves TALZENNA (talazoparib) for Patients with Inherited (Germline) BRCA-Mutated Locally Advanced or Metastatic Breast Cancer".
"Drug Approval Package: Talzenna (talazoparib)". U.S. Food and Drug Administration (FDA). 29 October 2018. Retrieved 10 March 2020.
"Talzenna EPAR". European Medicines Agency (EMA). 8 July 2019. Retrieved 10 March 2020.
Talzenna FDA Professional Drug Information
Shen Y, Aoyagi-Scharber M, Wang B (June 2015). "Trapping Poly(ADP-Ribose) Polymerase". The Journal of Pharmacology and Experimental Therapeutics. 353 (3): 446–57. doi:10.1124/jpet.114.222448. PMID 25758918. S2CID 9810541.
Biomarin (24 August 2015). "Medivation to Expand Global Oncology Franchise With the Acquisition of All Worldwide Rights to Talazoparib (BMN 673), a Potent PARP Inhibitor, From BioMarin".
Inman S (25 August 2015). "Medivation Acquires BioMarin's PARP Inhibitor Talazoparib".